molecular formula C22H18N4O3S2 B2429657 N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391869-49-1

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

Katalognummer: B2429657
CAS-Nummer: 391869-49-1
Molekulargewicht: 450.53
InChI-Schlüssel: OKDXVZRETOIJPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a scaffold recognized in medicinal chemistry for its diverse biological activities . This particular derivative is engineered with a naphthalene carboxamide moiety and a (4-methoxyphenyl)carbamoylmethyl side chain, connected via a sulfanyl bridge at the 5-position of the thiadiazole ring. The 1,3,4-thiadiazole nucleus is a privileged structure in drug discovery, known for its mesoionic nature and good lipid solubility, which allows it to engage with various biological targets effectively . Researchers can investigate this compound as a potential scaffold for developing novel therapeutic agents. Compounds with the 1,3,4-thiadiazole structure have been extensively studied for various applications, including as potential anticancer agents by inducing apoptosis and inhibiting kinase activity , and as antiviral agents, with some derivatives showing activity against viral proteases like SARS-CoV-2 M pro . The incorporation of the sulfonamide-like group in its structure also suggests potential as an inhibitor of enzymes like carbonic anhydrase, a target for various therapeutic areas . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet for detailed hazard information.

Eigenschaften

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-29-18-10-8-17(9-11-18)23-19(27)13-30-22-26-25-21(31-22)24-20(28)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDXVZRETOIJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-methoxyaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with naphthalene-2-carboxylic acid under specific reaction conditions .

Analyse Chemischer Reaktionen

Functionalization at the 5-Position of Thiadiazole

The 5-position of the thiadiazole ring is highly reactive toward nucleophilic substitution. The sulfanyl group (–S–) in the target compound is introduced via:

  • Thiol Substitution : Reaction of 5-chloro-1,3,4-thiadiazole derivatives with mercaptoacetic acid derivatives (e.g., HS–CH2_2–CONH–Ar) .

  • Coupling with Carbamoyl Moiety : Subsequent reaction with 4-methoxyphenyl isocyanate forms the carbamoylmethylsulfanyl group .

Key Conditions :

  • Solvent: Dioxane or DMF

  • Catalyst: Cu powder for Ullmann-type couplings

Naphthalene-2-Carboxamide Incorporation

The naphthalene-2-carboxamide group is introduced via amide bond formation:

  • Acyl Chloride Formation : Naphthalene-2-carboxylic acid is treated with SOCl2_2 to form the corresponding acyl chloride .

  • Amidation : Reaction with the amine-functionalized thiadiazole intermediate under basic conditions (e.g., NaOH) .

Reaction Scheme :

Naphthalene-2-CO2HSOCl2Naphthalene-2-COClH2N–ThiadiazoleTarget carboxamide\text{Naphthalene-2-CO}_2\text{H} \xrightarrow{\text{SOCl}_2} \text{Naphthalene-2-COCl} \xrightarrow{\text{H}_2\text{N–Thiadiazole}} \text{Target carboxamide}

Synthetic Route and Yields

StepReaction TypeReagents/ConditionsYield (%)Reference
1Thiadiazole core formationNH4_4Fe(SO4_4)2_2, AcOH, reflux55–62
2Sulfanyl group introductionMercaptoacetic acid, Cu, dioxane26–62
3Carbamoylation4-Methoxyphenyl isocyanate, DMF50–70
4Amide couplingSOCl2_2, NaOH, RT80–90

Reactivity and Functional Group Transformations

  • Thiadiazole Ring Stability : The 1,3,4-thiadiazole core resists hydrolysis under acidic/basic conditions but undergoes electrophilic substitution at the 2-position .

  • Sulfanyl Group Oxidation : The –S– group can be oxidized to sulfoxide or sulfone derivatives using H2_2O2_2/AcOH .

  • Methoxy Group Demethylation : Treatment with BBr3_3 in CH2_2Cl2_2 removes the methoxy group, yielding a phenolic derivative .

Biological Relevance

While specific data for this compound are unavailable, structurally related 1,3,4-thiadiazoles exhibit:

  • Antibacterial Activity : MIC values of 2–8 µg/mL against Bacillus subtilis and Klebsiella pneumoniae .

  • Enzyme Inhibition : Potent inhibition of polymerase theta (Polθ) in cancer cell lines (IC50_{50} < 100 nM) .

Spectroscopic Characterization

  • 1^11H NMR : Peaks for naphthalene protons (δ 7.5–8.5 ppm), methoxy group (δ 3.8 ppm), and amide NH (δ 10–11 ppm) .

  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}), N–H (3300 cm1^{-1}), and S–C (650 cm1^{-1}) .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is unique due to its specific structure and the presence of both thiadiazole and naphthalene moieties. Similar compounds include:

Biologische Aktivität

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-tuberculosis and anticancer research. This article reviews the biological activities associated with this compound, supported by various studies and data.

Chemical Structure

The compound features a complex structure that includes:

  • A naphthalene ring
  • A thiadiazole moiety
  • A carbamoyl group attached to a methoxyphenyl substituent
    This unique arrangement is believed to contribute to its biological efficacy.

1. Anti-Tuberculosis Activity

Recent studies have highlighted the anti-tuberculosis (anti-TB) properties of related naphthalene-2-carboxamide derivatives. The compound's structural analogs have shown promising results against Mycobacterium tuberculosis (M. tb). For instance:

  • Potency : Compounds with similar structures exhibited minimum inhibitory concentration (MIC) values comparable to standard anti-TB drugs like ethambutol. Notably, certain derivatives showed MIC values as low as 6.55 µM, indicating strong activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .

2. Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound's analogs have demonstrated significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity : For example, a related derivative was reported to have an IC50 value of 4.27 µg/mL against the SK-MEL-2 skin cancer cell line . Other studies have indicated that modifications to the thiadiazole structure can enhance anticancer activity, with some compounds showing IC50 values as low as 0.28 µg/mL against breast cancer cells .

Research indicates that the biological activity of these compounds may be attributed to their ability to inhibit specific enzymes or pathways critical for bacterial survival and cancer cell proliferation:

  • Enzyme Inhibition : Molecular docking studies suggest that these compounds can effectively bind to key enzymes in M. tb, disrupting their function and leading to bacterial death .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has provided insights into how modifications of the compound influence its biological activity:

  • Substituent Effects : Variations in substituents on the thiadiazole ring or naphthalene core have been shown to significantly affect potency and selectivity against target cells . For instance, increasing lipophilicity in certain derivatives did not correlate with increased anti-TB activity, emphasizing the complexity of optimizing these compounds for therapeutic use .

Data Summary

Activity TypeCompoundMIC/IC50 ValueReference
Anti-TBNaphthalene derivative6.55 µM
AnticancerSK-MEL-2 Cell Line4.27 µg/mL
Enzyme InhibitionMycobacterium tuberculosis KARIKi = 2.02 mM

Case Studies

Several case studies illustrate the effectiveness of compounds related to this compound:

  • Anti-TB Efficacy : A study evaluated a series of naphthalene derivatives for their anti-TB activity, finding several compounds with MIC values comparable to established treatments .
  • Cytotoxicity in Cancer Cells : Another investigation into thiadiazole derivatives revealed significant anticancer effects across multiple cell lines, highlighting the potential for these compounds in cancer therapy .

Q & A

Q. What are the common synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Thiadiazole core formation : Cyclization of thiosemicarbazides with carboxylic acids or esters under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Sulfanyl linkage introduction : Thiol-alkylation or nucleophilic substitution using mercaptoacetic acid derivatives .
  • Carboxamide coupling : Amidation via EDC/HOBt or DCC-mediated reactions to attach the naphthalene-2-carboxamide group . Key purification methods include column chromatography and recrystallization using ethanol/DMF mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms regiochemistry of the thiadiazole ring and substituent integration .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities are associated with this compound?

Structural analogs exhibit:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) with MIC values ranging from 8–64 µg/mL .
  • Anticancer potential : IC₅₀ values of 10–50 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
  • Anti-inflammatory effects : COX-2 inhibition (40–60% at 10 µM) in vitro .

Q. How do solubility and formulation challenges impact experimental design?

Limited aqueous solubility (logP ~3.5–4.2) necessitates:

  • Co-solvent systems : DMSO/PBS mixtures for in vitro assays .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) improves bioavailability in pharmacokinetic studies .

Q. How does this compound compare structurally to other thiadiazole derivatives?

Analog Key SubstituentsBioactivity (vs. Target Compound)**
Fluorobenzyl-sulfonyl4-FluorophenylHigher antimicrobial potency (~2×)
3-MethylphenylMethyl groupReduced cytotoxicity (IC₅₀ >100 µM)
Chlorobenzyl-sulfonyl2-ChlorophenylEnhanced COX-2 selectivity

Advanced Research Questions

Q. How can reaction yields be optimized during sulfanyl group incorporation?

  • Temperature control : Maintaining 0–5°C during thiol-alkylation reduces disulfide byproduct formation .
  • Catalytic additives : KI or tetrabutylammonium iodide improves nucleophilic substitution efficiency .
  • Real-time monitoring : TLC/HPLC tracking ensures intermediate stability .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric kinase assays) alongside cell viability tests .
  • Purity verification : HPLC (>95% purity) rules out impurities as confounding factors .
  • Metabolic stability testing : Liver microsome assays identify active metabolites .

Q. What structure-activity relationship (SAR) trends guide derivative design?

  • Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance antimicrobial activity by 30–50% .
  • Naphthalene substitution : 2-Carboxamide improves cellular uptake vs. 1-carboxamide isomers .
  • Sulfonyl vs. sulfanyl : Sulfonyl derivatives show better pharmacokinetic profiles but lower solubility .

Q. What strategies improve in vitro-to-in vivo translation of pharmacokinetic data?

  • Plasma protein binding assays : Use equilibrium dialysis to assess free drug concentration .
  • Metabolite profiling : LC-MS/MS identifies oxidation products (e.g., sulfoxide derivatives) .
  • CYP450 inhibition screening : Mitigate drug-drug interaction risks early .

Q. How can computational modeling predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to COX-2 (PDB ID: 5KIR) and DNA gyrase .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Hammett constants (σ) correlate substituent effects with bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.